molecular formula C7H10N2O B13616203 (5,6-Dimethylpyridazin-3-yl)methanol

(5,6-Dimethylpyridazin-3-yl)methanol

Cat. No.: B13616203
M. Wt: 138.17 g/mol
InChI Key: WPGNTGLXSPLZAE-UHFFFAOYSA-N
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Description

Significance of Pyridazine-Based Compounds in Contemporary Chemical Research

The pyridazine (B1198779) ring is a versatile scaffold that has garnered significant attention in medicinal chemistry and materials science due to its unique physicochemical properties and broad spectrum of biological activities. rsc.orggoogle.com Its structure is characterized by a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for molecular recognition and drug-target interactions. google.com The presence of the two nitrogen atoms makes the pyridazine ring a less lipophilic and sometimes more advantageous substitute for the commonly used phenyl ring in drug design. google.com

The functionalization of the pyridazine core at its various positions has led to the discovery of compounds with a wide array of pharmacological effects. rsc.org Research has extensively documented their potential as cardiovascular, anti-inflammatory, antidiabetic, antidepressant, analgesic, anticancer, and antimicrobial agents. rsc.orggoogle.com This wide range of activities has established the pyridazine nucleus as a "privileged scaffold" in drug discovery. Several pyridazine-containing drugs are commercially available, underscoring their therapeutic relevance. mdpi.com

Table 1: Therapeutic Applications of Marketed Pyridazine-Based Drugs

Drug Name Therapeutic Class Primary Indication
Cadralazine Antihypertensive Hypertension
Minaprine Antidepressant Depression
Hydralazine Antihypertensive Hypertension
Pipofezine Antidepressant Depression

This table is generated based on information from reference mdpi.com.

Beyond medicine, pyridazine derivatives have found applications in agriculture and materials science. bldpharm.com For instance, they have been investigated for their potential in protecting aluminum alloys from corrosion and as organic semiconductors, highlighting their industrial utility. bldpharm.com The adaptability of the pyridazine skeleton allows chemists to fine-tune the electronic and physical properties of the resulting molecules for a variety of technological applications. bldpharm.com

Overview of Research Trajectories for (5,6-Dimethylpyridazin-3-yl)methanol within Heterocyclic Chemistry

While extensive research exists for the broader pyridazine class, dedicated studies focusing specifically on this compound are not prominent in the published literature. This suggests that the compound's primary role in the research landscape is that of a synthetic intermediate or a building block, rather than an end-product with direct biological or material applications itself. Its chemical structure, featuring a reactive methanol (B129727) group attached to a dimethyl-substituted pyridazine core, positions it within well-defined research trajectories aimed at creating more complex and functionally diverse molecules.

The principal research value of this compound lies in the versatility of its hydroxymethyl (-CH₂OH) group. This primary alcohol is a key functional handle for a variety of subsequent chemical transformations. Common research pathways for such a group on a heterocyclic core include:

Oxidation: The methanol group can be readily oxidized to form the corresponding aldehyde or carboxylic acid. These functional groups are precursors to a multitude of other structures, such as imines, amides, and esters, significantly expanding the molecular diversity accessible from the starting material.

Substitution: The hydroxyl moiety can be substituted with other functional groups. For example, it can be converted to a halide (e.g., a chloromethyl or bromomethyl group), which can then be used in nucleophilic substitution reactions to attach a wide range of other fragments to the pyridazine ring.

Esterification/Etherification: The alcohol can react to form esters and ethers, which are common modifications in medicinal chemistry to alter properties like solubility, stability, and cell permeability.

Therefore, the research involving this compound is implicitly directed toward its use in the synthesis of novel, more elaborate pyridazine derivatives for screening in drug discovery programs or for the development of new functional materials.

Table 2: Potential Synthetic Utility of this compound

Functional Group Potential Reactions Resulting Functionality Application Area
Pyridazine Core N-alkylation, metal coordination Modified electronic properties Medicinal Chemistry, Materials Science
Methyl Groups Influence solubility and steric profile Enhanced lipophilicity Drug Design
Methanol Group Oxidation, Halogenation, Esterification Aldehyde, Carboxylic Acid, Halide, Ester Synthetic Intermediate Chemistry

This table outlines the likely research applications based on the compound's structural features.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(5,6-dimethylpyridazin-3-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-3-7(4-10)9-8-6(5)2/h3,10H,4H2,1-2H3

InChI Key

WPGNTGLXSPLZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)CO

Origin of Product

United States

Synthetic Methodologies and Strategies for 5,6 Dimethylpyridazin 3 Yl Methanol

De Novo Synthesis Routes for the Pyridazine (B1198779) Core

The foundational approach to synthesizing (5,6-Dimethylpyridazin-3-yl)methanol often begins with the construction of the pyridazine ring itself. These de novo methods build the heterocyclic core from acyclic precursors, incorporating the necessary substituents either before or during the ring-forming step.

Cyclization Reactions for Pyridazine Ring Formation

The most prevalent and classical method for forming the pyridazine nucleus is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. liberty.educhemtube3d.com This [4+2] cyclization strategy is a direct and efficient way to construct the six-membered ring with two adjacent nitrogen atoms. liberty.edu

For the synthesis of a 5,6-dimethylpyridazine core, a suitable starting material would be a 1,4-diketone bearing methyl groups at the appropriate positions, such as 3,4-dimethyl-2,5-hexanedione. The reaction proceeds by reacting the diketone with hydrazine hydrate, often under reflux in a solvent like ethanol. chemicalbook.com The initial product is a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine ring. chemtube3d.com This oxidation step is crucial to avoid issues with cis-double bond formation and to achieve the stable aromatic system. chemtube3d.com

Various synthetic routes exist for pyridazine synthesis, including transition metal-catalyzed reactions and Diels-Alder type cycloadditions. organic-chemistry.orgmdpi.comrsc.orgorganic-chemistry.org For instance, ruthenium and palladium catalysts have been used to facilitate pyridazine formation from reactants like alkyne diols or internal alkynes. liberty.edu Another approach involves the inverse-electron-demand Diels-Alder reaction between tetrazines and various dienophiles to regioselectively produce pyridazines. rsc.org

Strategic Introduction of Substituents onto the Pyridazine Ring

In de novo synthesis, the substitution pattern on the final pyridazine ring is primarily determined by the structure of the acyclic precursors. To obtain a (5,6-Dimethylpyridazin-3-yl) moiety, the starting 1,4-dicarbonyl compound must contain the two methyl groups that will become the substituents at the C5 and C6 positions of the ring.

The precursor to the methanol (B129727) group at the C3 position is typically a functional group that can be carried through the cyclization reaction or introduced subsequently. For example, if the starting diketone contains a protected hydroxymethyl group or a group that can be readily converted to it (like an ester or a masked aldehyde), the desired 3-substituent can be incorporated from the outset. However, it is more common to introduce a more stable functional group, such as a carboxyl or ester group, during the initial synthesis and then modify it later through functional group interconversion. The carbons of the pyridazine ring are activated for nucleophilic substitution, which facilitates the addition of functional groups. liberty.edu

Functional Group Interconversion Approaches

Once a suitably substituted pyridazine core, such as 3-carboxy-5,6-dimethylpyridazine or its ester, is obtained, the final step is the conversion of the functional group at the 3-position into the desired methanol moiety. korea.edu

Reduction Pathways Leading to the Methanol Moiety

The conversion of a carboxylic acid or an ester group to a primary alcohol is a standard transformation in organic synthesis, typically achieved through reduction. For the synthesis of this compound from a precursor like ethyl 5,6-dimethylpyridazine-3-carboxylate, powerful reducing agents are required.

Lithium aluminum hydride (LAH) is a common reagent for this type of reduction, capable of reducing esters and carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Another option is the use of sodium borohydride, sometimes in combination with activating agents or under specific conditions, although it is generally less reactive towards esters than LAH. rsc.org The choice of reducing agent can be critical to avoid unwanted side reactions on the heterocyclic ring.

Precursor Functional GroupCommon Reducing AgentsTypical ConditionsProduct
Ester (-COOR)Lithium Aluminum Hydride (LAH)Anhydrous THF or Et₂OPrimary Alcohol (-CH₂OH)
Carboxylic Acid (-COOH)Lithium Aluminum Hydride (LAH), Borane (BH₃)Anhydrous THF or Et₂OPrimary Alcohol (-CH₂OH)
Aldehyde (-CHO)Sodium Borohydride (NaBH₄)Methanol or EthanolPrimary Alcohol (-CH₂OH)

Oxidation and Derivatization of Precursor Compounds

The precursor required for the reduction step can itself be synthesized through oxidation or derivatization of a simpler pyridazine. For example, starting with 3,5,6-trimethylpyridazine, the methyl group at the 3-position could be selectively oxidized to a carboxylic acid. This oxidation can be challenging due to the presence of multiple oxidizable sites. Reagents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) have been used for such transformations on heterocyclic systems. Gabriel and Colman first synthesized pyridazine-3-carboxylic acid through the permanganate oxidation of 3-p-hydroxyphenylpyridazine. datapdf.com

Alternatively, a halogenated pyridazine, such as 3-chloro-5,6-dimethylpyridazine, can serve as a versatile intermediate. This compound can undergo nucleophilic substitution or be converted into an organometallic reagent (e.g., a Grignard or lithiated species), which can then react with an electrophile like formaldehyde (B43269) to introduce the hydroxymethyl group. Esterification of a pyridazine carboxylic acid is a common derivatization to facilitate purification or to modify reactivity for the subsequent reduction step. datapdf.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridazines and their derivatives aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves developing methodologies that are more efficient, use safer reagents and solvents, and minimize waste generation. rasayanjournal.co.inmdpi.com

In the context of pyridazine synthesis, green approaches include the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. researchgate.net For example, the condensation of 1,4-dicarbonyls with hydrazine can be accelerated under microwave irradiation. researchgate.net The use of safer, recyclable solvents or even solvent-free reaction conditions is another key aspect. rasayanjournal.co.inmdpi.com Water has been explored as a green solvent for some transformations. rsc.org

Catalytic methods are inherently more aligned with green chemistry principles than stoichiometric reactions. mdpi.com The development of efficient and recyclable catalysts for both the cyclization and functional group interconversion steps is an active area of research. liberty.edu This includes using magnetic nanoparticles as catalyst supports for easy separation and reuse. mdpi.com Atom economy is also a critical consideration, favoring reactions like multicomponent reactions (MCRs) where most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. rasayanjournal.co.inmdpi.com The direct synthesis of dimethyl carbonate (DMC), a green chemical, from methanol and CO2 is an example of a process with 100% atom economy. semanticscholar.org

Green Chemistry PrincipleApplication in Pyridazine Synthesis
Alternative Energy Sources Microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net
Safer Solvents & Conditions Use of water as a solvent; solvent-free reactions; ionic liquids. rasayanjournal.co.in
Catalysis Transition-metal catalysis for ring formation; use of recyclable catalysts like magnetic nanoparticles. liberty.edumdpi.com
Atom Economy Designing syntheses, such as multicomponent reactions, that maximize the incorporation of reactant atoms into the final product. rasayanjournal.co.in
Waste Reduction Simplifying workup procedures and minimizing the use of hazardous reagents. rasayanjournal.co.in

Solvent-Free or Environmentally Benign Reaction Systems

There is a notable absence of published research on solvent-free or environmentally benign synthesis routes specifically for this compound. The principles of green chemistry encourage the reduction or elimination of volatile organic solvents to minimize environmental impact. While specific examples for the target compound are not available, general approaches in organic synthesis include solid-state reactions, reactions in aqueous media, or the use of supercritical fluids as reaction media.

The application of these green chemistry principles to the synthesis of this compound could involve exploring the feasibility of performing the reduction of a suitable precursor, such as a corresponding ester or aldehyde, under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction. Research into such methods would be a valuable contribution to developing more sustainable synthetic pathways for this compound.

Process Optimization and Scale-Up Considerations in Synthesis

Detailed studies on the process optimization and scale-up for the synthesis of this compound are not currently available in the scientific literature. Process optimization is a critical step in transitioning a synthetic route from a laboratory scale to an industrial scale. This typically involves a systematic investigation of various reaction parameters to maximize yield, minimize impurities, and ensure the process is cost-effective and safe.

Key parameters that would need to be considered for the scale-up of this compound synthesis include:

Reaction Temperature: Determining the optimal temperature to ensure a reasonable reaction rate while minimizing side reactions.

Reactant Concentration: Optimizing the concentration of reactants to maximize throughput without compromising reaction efficiency.

Catalyst Loading: If a catalytic method is employed, identifying the minimum amount of catalyst required for efficient conversion.

Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer, which become more challenging on a larger scale.

Work-up and Purification: Developing a scalable and efficient procedure for isolating and purifying the final product.

A Design of Experiments (DoE) approach would be highly beneficial in systematically exploring these parameters and their interactions to identify the optimal reaction conditions. Furthermore, a thorough safety assessment would be crucial before attempting a large-scale synthesis of this compound.

Chemical Reactivity and Transformative Chemistry of 5,6 Dimethylpyridazin 3 Yl Methanol

Reactions Involving the Hydroxyl Group

The exocyclic hydroxymethyl group, -CH₂OH, is the primary site for many common organic transformations, behaving as a typical primary alcohol. Its reactivity allows for the synthesis of a variety of derivatives, including esters, ethers, aldehydes, carboxylic acids, and halides.

The primary alcohol functionality of (5,6-Dimethylpyridazin-3-yl)methanol readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a coupling agent. These reactions are fundamental for modifying the molecule's steric and electronic properties. google.commedcraveonline.com Similarly, etherification can be accomplished, for instance, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

These transformations are crucial for producing derivatives with altered solubility, bioavailability, and chemical characteristics. medcraveonline.com

Table 1: Representative Esterification and Etherification Reactions This table is illustrative and based on standard alcohol reactions.

Reaction TypeReagent ExampleCatalyst/ConditionsExpected Product
Esterification Acetic AnhydridePyridine (B92270)(5,6-Dimethylpyridazin-3-yl)methyl acetate
Esterification Benzoyl ChlorideTriethylamine(5,6-Dimethylpyridazin-3-yl)methyl benzoate
Etherification Sodium Hydride, then Methyl IodideTHF3-(Methoxymethyl)-5,6-dimethylpyridazine
Etherification Potassium tert-butoxide, then Benzyl BromideDMF3-(Benzyloxymethyl)-5,6-dimethylpyridazine

The primary alcohol group of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The synthesis of aldehydes and ketones through alcohol oxidation is a cornerstone of organic synthesis, providing key intermediates for pharmaceuticals and fine chemicals. semanticscholar.org

Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective conversion to 5,6-dimethylpyridazine-3-carbaldehyde. More potent oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically lead to the over-oxidation of the alcohol, proceeding through the aldehyde intermediate to form 5,6-dimethylpyridazine-3-carboxylic acid. Catalytic systems, such as those employing copper and TEMPO (2,2,6,6-tetramethyl-1-piperidine N-oxyl), have also proven effective for the selective oxidation of various alcohols, including heteroaromatic variants like pyridinemethanols. semanticscholar.org Photocatalytic oxidation using materials like TiO₂ has also been demonstrated for the conversion of 3-pyridinemethanol (B1662793) into its corresponding aldehyde and carboxylic acid (nicotinic acid). researchgate.net The synthesis of related compounds, such as 6-methylpyridine-3-carbaldehyde, has been successfully achieved through a multi-step process involving oxidation. researchgate.net

Table 2: Oxidation Products of this compound

Oxidizing AgentExpected Major ProductProduct Class
Pyridinium Chlorochromate (PCC)5,6-Dimethylpyridazine-3-carbaldehydeAldehyde
Manganese Dioxide (MnO₂)5,6-Dimethylpyridazine-3-carbaldehydeAldehyde
Potassium Permanganate (KMnO₄)5,6-Dimethylpyridazine-3-carboxylic acidCarboxylic Acid
Jones Reagent (CrO₃/H₂SO₄)5,6-Dimethylpyridazine-3-carboxylic acidCarboxylic Acid
TEMPO/NaOCl5,6-Dimethylpyridazine-3-carbaldehydeAldehyde

The hydroxyl group is a poor leaving group; therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the -OH group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. libretexts.org This is commonly achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions.

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly into the corresponding alkyl chloride or bromide. Once activated, the methylene (B1212753) carbon is susceptible to attack by a wide range of nucleophiles, enabling the synthesis of diverse functionalized derivatives.

Table 3: Products from Nucleophilic Substitution Pathways

Activation Step ReagentIntermediateNucleophileFinal Product
p-Toluenesulfonyl chloride (TsCl)(5,6-Dimethylpyridazin-3-yl)methyl tosylateSodium Cyanide (NaCN)(5,6-Dimethylpyridazin-3-yl)acetonitrile
Methanesulfonyl chloride (MsCl)(5,6-Dimethylpyridazin-3-yl)methyl mesylateSodium Azide (NaN₃)3-(Azidomethyl)-5,6-dimethylpyridazine
Thionyl Chloride (SOCl₂)3-(Chloromethyl)-5,6-dimethylpyridazineAmmonia (NH₃)(5,6-Dimethylpyridazin-3-yl)methanamine
Phosphorus Tribromide (PBr₃)3-(Bromomethyl)-5,6-dimethylpyridazineSodium Iodide (NaI)3-(Iodomethyl)-5,6-dimethylpyridazine

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly diminishes its reactivity towards electrophiles compared to benzene (B151609) but enhances its susceptibility to nucleophilic attack.

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally very difficult to achieve. researchgate.net The two adjacent nitrogen atoms strongly withdraw electron density from the ring carbons, deactivating the system towards attack by electrophiles. quimicaorganica.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the ring nitrogens are readily protonated, which further increases the deactivation of the ring. rsc.orgresearchgate.net

Due to this pronounced deactivation, reactions like Friedel-Crafts alkylations and acylations are typically not feasible. quimicaorganica.org If substitution were to occur, it would be predicted to take place at the C-4 or C-5 positions, which are analogous to the meta-position in pyridine and are the least deactivated carbons in the ring. However, such reactions generally require harsh conditions and result in low yields, making them of limited synthetic utility for pyridazine systems. The presence of two weakly activating methyl groups at the C-5 and C-6 positions is insufficient to overcome the strong deactivating effect of the diazine core.

The electron-deficient nature of the pyridazine ring makes it a prime candidate for nucleophilic aromatic substitution (SₙAr). wikipedia.org Nucleophilic attack is favored at the electron-poor carbon positions, which are ortho and para to the nitrogen atoms (C-3 and C-6). stackexchange.com For SₙAr to proceed via the common addition-elimination mechanism, a good leaving group (such as a halide) must be present at one of these activated positions. youtube.comyoutube.com In the case of this compound, the absence of such a leaving group on the ring precludes direct SₙAr. However, substitution can occur with exceptionally strong nucleophiles, such as in the Chichibabin reaction where an amide anion (NH₂⁻) attacks the ring and displaces a hydride ion (H⁻). youtube.com

Pyridazine and other diazine systems are also known to undergo ring transformation reactions upon treatment with certain nucleophiles. wur.nl These reactions often proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. clockss.org For instance, treatment of pyrimidine (B1678525) derivatives with reagents like guanidine (B92328) can lead to a pyrimidine-to-pyrimidine transformation. clockss.org Other transformations, such as pyrimidine-to-pyridine conversions, have also been documented. wur.nl While specific ring transformations for this compound are not extensively reported, it is plausible that under forcing conditions with specific ambident nucleophiles, the pyridazine ring could undergo cleavage and re-cyclization to form different heterocyclic systems. clockss.org

Cycloaddition Reactions Involving the Heterocyclic Core

The pyridazine ring in this compound can participate in cycloaddition reactions, a versatile class of reactions for the construction of complex cyclic systems. These reactions can be broadly categorized based on the number of atoms contributed by each component to the newly formed ring.

One of the most significant types of cycloaddition reactions for pyridazine derivatives is the [3+2] cycloaddition. In this process, the pyridazine moiety can react with a three-atom component, known as a 1,3-dipole, to form a five-membered heterocyclic ring fused to the pyridazine core. While specific studies on this compound are limited, research on related pyridazinium ylides demonstrates their ability to react with various dipolarophiles. For instance, pyridazinium ylides generated in situ have been shown to undergo efficient [3+2] cycloaddition reactions with dipolarophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate, leading to the formation of pyrrolopyridazine derivatives. mdpi.com These reactions often exhibit high regioselectivity. mdpi.com

Another important class of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Ader reaction. In an inverse-electron-demand Diels-Ader reaction, the electron-deficient pyridazine ring can act as a diene and react with an electron-rich dienophile. This type of reaction is a powerful tool for the synthesis of various fused heterocyclic systems. organic-chemistry.org Although aromatic compounds are generally unreactive in Diels-Ader reactions, the electron-deficient nature of the pyridazine ring, due to the presence of two nitrogen atoms, can facilitate such transformations with highly reactive dienophiles. quora.com The specific reactivity of this compound in these reactions would be influenced by the electronic effects of its substituents.

Cycloaddition Type Reactant Product Type Key Features
[3+2] Cycloaddition1,3-DipoleFused five-membered ringHigh regioselectivity, formation of pyrrolopyridazine derivatives.
[4+2] CycloadditionElectron-rich dienophileFused six-membered ringInverse-electron-demand, useful for constructing complex polycyclic systems.

Transformations at the Methyl Substituents

The two methyl groups on the pyridazine ring of this compound are susceptible to a variety of chemical transformations, providing a handle for further functionalization of the molecule.

The methyl groups attached to the electron-deficient pyridazine ring exhibit enhanced reactivity, making them amenable to several functionalization strategies.

Halogenation: Free-radical halogenation is a common method for the functionalization of alkyl side chains on aromatic and heteroaromatic rings. While specific data for this compound is not available, by analogy with other methyl-substituted heterocycles, the methyl groups could potentially undergo halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using AIBN or light). This would lead to the formation of the corresponding halomethyl derivatives, which are versatile intermediates for further synthetic transformations.

Oxidation: The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or hydroxymethyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, selective oxidation of one of the methyl groups to a formyl group could potentially be achieved using mild oxidizing agents. More vigorous oxidation conditions would likely lead to the formation of the corresponding carboxylic acid. The selective oxidation of methyl groups on aromatic hydrocarbons has been achieved using N-alkyl pyridinium salts as metal-free catalysts with molecular oxygen. rsc.org

Condensation Reactions: The activated methyl groups can also participate in condensation reactions with aldehydes and ketones in the presence of a suitable base. This type of reaction, known as a Knoevenagel-type condensation, would lead to the formation of new carbon-carbon bonds and the introduction of a vinyl group on the pyridazine ring.

Functionalization Strategy Reagents Potential Products
HalogenationNBS, NCS, AIBN/light(5-Bromomethyl-6-methylpyridazin-3-yl)methanol
OxidationMild oxidizing agents(5-Formyl-6-methylpyridazin-3-yl)methanol
OxidationStrong oxidizing agents(3-(Hydroxymethyl)-6-methylpyridazine-5-carboxylic acid
CondensationAldehydes/Ketones, Base(5-Methyl-6-styrylpyridazin-3-yl)methanol

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.

The identification of reactive intermediates provides valuable insights into the reaction pathways. In the context of the transformations of this compound, several types of reactive intermediates can be postulated.

In cycloaddition reactions , the mechanism can be either concerted or stepwise, proceeding through diradical or zwitterionic intermediates. nih.gov The nature of the intermediate is often dictated by the electronic properties of the reactants. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to elucidate the transition states and the nature of the intermediates involved. researchgate.net

For side-chain functionalization reactions , radical intermediates are key in halogenation reactions initiated by light or radical initiators. In oxidation reactions, the mechanism can involve the formation of various oxygen-containing intermediates. The functionalization of pyridines via pyridyne intermediates has also been reported, which involves a highly reactive aryne-type intermediate. chemistryviews.org While not directly applicable to the methyl groups, it highlights the potential for diverse reactive intermediates in the chemistry of nitrogen-containing heterocycles.

The kinetic and thermodynamic parameters of a reaction determine its rate and the position of the equilibrium. For the chemical transformations of this compound, these aspects are largely unexplored.

Kinetic studies would involve measuring the reaction rates under different conditions (e.g., temperature, concentration of reactants, catalyst loading) to determine the rate law and activation parameters. For instance, in the gas-phase oxidation of pyridazine by OH radicals, the rate constants and their temperature dependency have been determined, providing insights into its atmospheric lifetime. researchgate.netdocumentsdelivered.com Such studies on the reactions of this compound would be valuable for optimizing reaction conditions.

Thermodynamic studies would focus on the energetics of the reactions, including the determination of enthalpy and entropy changes. The thermodynamic properties of pyridazine itself have been calculated from spectroscopic data. researchcommons.org Computational chemistry can also provide valuable thermodynamic data, such as the relative energies of reactants, intermediates, transition states, and products, which can help in predicting the feasibility and selectivity of a reaction. researchgate.net

Mechanistic Aspect Key Concepts Investigative Methods
Reactive Intermediates Radicals, Zwitterions, Diradicals, PyridynesSpectroscopic techniques (e.g., NMR, ESR), Trapping experiments, Computational chemistry
Kinetics Rate laws, Activation energy, Arrhenius equationReaction rate measurements, Monitoring reactant/product concentrations over time
Thermodynamics Enthalpy, Entropy, Gibbs free energyCalorimetry, Spectroscopic methods, Computational chemistry

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 5,6 Dimethylpyridazin 3 Yl Methanol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netipb.pt For a molecule like (5,6-Dimethylpyridazin-3-yl)methanol, a combination of one-dimensional and multi-dimensional NMR experiments is essential for complete spectral assignment and structural verification. nih.gov

Multi-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds within a molecule by detecting scalar couplings between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, a COSY spectrum would be expected to show a crucial correlation between the proton on the pyridazine (B1198779) ring (H-4) and the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), confirming their proximity. However, four-bond coupling is often weak and may not be observed. No other significant spin systems are expected, so the primary utility would be to confirm the absence of other proton-proton coupling networks.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). sdsu.edu This technique is invaluable for assigning carbon resonances. It would definitively link the pyridazine ring proton (H-4) to its corresponding carbon (C-4), the methyl protons to the methyl carbons (C-5-CH₃ and C-6-CH₃), and the methylene protons to the hydroxymethyl carbon (C-7).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides the most critical connectivity information by revealing long-range correlations (typically ²JCH and ³JCH) between protons and carbons. sdsu.eduyoutube.com This is essential for assembling the molecular skeleton. For this compound, key HMBC correlations would establish the substitution pattern on the pyridazine ring. For instance, correlations from the methylene protons (H-7) to the ring carbons C-3 and C-4 would confirm the attachment of the methanol group at the C-3 position. Similarly, correlations from the methyl protons to C-5 and C-6 would verify the positions of the dimethyl substituents. nih.govresearchgate.net

The following table presents hypothetical but representative NMR data for this compound, based on values reported for similar pyridazine derivatives.

PositionAtomHypothetical δ (ppm)Key HMBC Correlations (¹H → ¹³C)
3C158.5-
4CH7.65 (H) / 125.0 (C)H-4 → C-3, C-5, C-6
5C145.0-
5-CH₃CH₃2.30 (H) / 19.5 (C)H-(5-CH₃) → C-4, C-5, C-6
6C155.0-
6-CH₃CH₃2.60 (H) / 21.0 (C)H-(6-CH₃) → C-5, C-6, C-4
7 (-CH₂OH)CH₂4.80 (H) / 62.0 (C)H-7 → C-3, C-4
-OHOH5.50 (H) / - (C)-

While the aforementioned techniques establish covalent connectivity, Nuclear Overhauser Effect (NOE) based experiments provide information about the spatial proximity of atoms, which is crucial for conformational analysis. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. ipb.pt For this compound, a key application of NOESY would be to determine the preferred orientation of the hydroxymethyl substituent relative to the pyridazine ring. A NOESY cross-peak between the methylene protons (H-7) and the ring proton (H-4) would indicate a conformation where these groups are spatially close.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For small to medium-sized molecules, the NOE effect can be close to zero, making detection difficult. The ROESY experiment is an alternative that circumvents this issue and provides unambiguous correlations for molecules in this size range. ipb.pt It provides the same through-space proximity information as NOESY.

Interacting ProtonsExpected CorrelationInferred Information
H-4 ↔ H-(5-CH₃)StrongConfirms proximity and assignment.
H-4 ↔ H-7 (-CH₂)Medium/WeakProvides insight into the rotational preference (conformation) of the hydroxymethyl group.
H-(5-CH₃) ↔ H-(6-CH₃)WeakIndicates through-space proximity of the two methyl groups.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the unambiguous determination of a molecule's elemental formula, as each unique combination of atoms has a distinct exact mass. For this compound, HRMS would be used to confirm the molecular formula C₇H₁₀N₂O by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass.

Ion SpeciesMolecular FormulaCalculated Exact MassHypothetical Measured MassError (ppm)
[M+H]⁺C₇H₁₁N₂O⁺139.0866139.0864-1.44

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.govresearchgate.net The fragmentation pattern serves as a molecular fingerprint and provides direct evidence for the presence of specific functional groups and their connectivity. For the protonated molecular ion of this compound ([M+H]⁺, m/z 139.1), collision-induced dissociation (CID) would likely induce several characteristic fragmentation pathways, including the loss of stable neutral molecules. unito.it

Precursor Ion (m/z)Hypothetical Product Ion (m/z)Neutral LossProposed Fragment Structure
139.1121.1H₂O (18.0)[M+H-H₂O]⁺, formation of a cyclized or rearranged cation.
139.1110.1CH₂O (29.0)[M+H-HCHO]⁺, loss of the hydroxymethyl group as formaldehyde (B43269).
139.1108.1CH₃O (31.0)[M+H-CH₂OH]⁺, radical loss of the hydroxymethyl group.
139.181.1C₂H₄N₂ (58.0)Fragment corresponding to the pyridazine ring cleavage.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cardiff.ac.ukiipseries.org It is particularly useful for identifying the functional groups present in a sample. iipseries.orgliberty.edu The absorption of infrared radiation corresponds to specific vibrational transitions, such as stretching and bending of bonds.

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of the hydroxyl (-OH) group, the aromatic pyridazine ring, and the aliphatic methyl and methylene groups.

Hypothetical Frequency (cm⁻¹)IntensityVibrational Mode Assignment
3400 - 3200Broad, StrongO-H stretch (alcohol)
3050MediumAromatic C-H stretch (pyridazine ring)
2980 - 2850MediumAliphatic C-H stretch (CH₃ and CH₂)
1600 - 1550Medium-StrongC=N and C=C ring stretching (pyridazine)
1460MediumCH₃ and CH₂ bending
1050StrongC-O stretch (primary alcohol)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyridazine ring, the methyl substituents, and the hydroxymethyl group. core.ac.ukvscht.czpressbooks.pub

The pyridazine ring, an aromatic diazine, displays a series of characteristic vibrations. core.ac.uk Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically give rise to a group of bands in the 1600-1400 cm⁻¹ region. mdpi.com The specific positions of these bands are influenced by the substitution pattern on the ring. Ring breathing modes and other deformations result in absorptions in the fingerprint region (below 1400 cm⁻¹). core.ac.ukresearchgate.net

The methyl groups (–CH₃) attached to the pyridazine ring will show symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range. pressbooks.pub Correspondingly, C-H bending (scissoring and rocking) vibrations for these groups would be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

The primary alcohol (–CH₂OH) functional group provides several key diagnostic peaks. A prominent, broad absorption band corresponding to the O-H stretching vibration is expected in the 3600-3200 cm⁻¹ region; its broadness is indicative of intermolecular hydrogen bonding in the condensed phase. The C-O stretching vibration of the primary alcohol should produce a strong band in the 1050-1000 cm⁻¹ range. The spectrum would also feature O-H in-plane bending vibrations, often coupled with C-H wags, in the 1420-1330 cm⁻¹ region. nih.gov

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3600–3200 (broad)O–H StretchHydroxymethyl (Alcohol)
3100–3000C–H Stretch (aromatic)Pyridazine Ring
2960–2850C–H Stretch (aliphatic)Methyl & Hydroxymethyl
1600–1400C=C and C=N Ring StretchesPyridazine Ring
~1450C–H Bend (asymmetric)Methyl & Hydroxymethyl
~1375C–H Bend (symmetric)Methyl
1420–1330O–H Bend (in-plane)Hydroxymethyl (Alcohol)
1050–1000C–O StretchHydroxymethyl (Alcohol)

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on molecular vibrations based on inelastic scattering of monochromatic light. cardiff.ac.uk While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This often results in vibrations that are weak in IR being strong in Raman, and vice versa.

For this compound, the symmetric vibrations of the pyridazine ring, particularly the ring breathing modes, are expected to produce strong and sharp signals in the Raman spectrum. nih.govresearchgate.net These are often found in the 1000-800 cm⁻¹ region. Aromatic C-H stretching vibrations around 3100-3000 cm⁻¹ will also be Raman active. The C=C and C=N stretching vibrations of the ring will appear in the 1600-1400 cm⁻¹ range, similar to their IR counterparts, but with different relative intensities. ias.ac.in

The C-H stretching and bending modes of the methyl groups will also be observable. The C-O stretch of the methanol moiety, typically found around 1040 cm⁻¹ in the Raman spectrum of methanol, is expected to be present but may be weaker than the ring vibrations. nih.govresearchgate.net The O-H stretching band is generally weak and broad in Raman spectra, making it less diagnostically useful than its IR equivalent. nih.gov The N-N single bond within the pyridazine ring should also exhibit a characteristic Raman shift.

Predicted Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
3100–3000C–H Stretch (aromatic)Pyridazine Ring
2960–2850C–H Stretch (aliphatic)Methyl & Hydroxymethyl
1600–1400C=C and C=N Ring StretchesPyridazine Ring
~1040C–O StretchHydroxymethyl (Alcohol)
1000–800Symmetric Ring BreathingPyridazine Ring

X-ray Diffraction Studies

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in It provides definitive information on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the material's properties.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles, to a high degree of precision. Although a specific crystal structure for this compound is not available, analysis of related pyridazine derivatives allows for a detailed prediction of its solid-state features. iucr.orgresearchgate.netnih.govresearchgate.netmdpi.commdpi.com

Illustrative Crystallographic Parameters (based on related pyridazine structures)
ParameterExpected Information/Value
Crystal Systeme.g., Monoclinic, Orthorhombic mdpi.com
Space Groupe.g., P2₁/c, P-1 nih.govmdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)Precise lattice parameters
Z (Molecules per unit cell)Integer value (e.g., 2, 4) iucr.orgnih.gov
Key Bond Lengths (Å)e.g., N-N, C-N, C-O
Key Bond Angles (°)e.g., C-N-N, N-C-C
Hydrogen BondingIdentification of O-H···N interactions

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. libretexts.org Instead of a single crystal, a fine powder of the material is used, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase, plotting diffracted intensity against the diffraction angle (2θ). americanpharmaceuticalreview.com

For this compound, PXRD would be essential for routine phase identification and purity assessment of bulk samples. The experimental pattern could be compared against a database or a pattern calculated from single-crystal data to confirm the identity of the synthesized material. Furthermore, PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound will produce distinct PXRD patterns, and this technique is critical for identifying and controlling the solid form during chemical processing and formulation. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules, the most important electronic transitions are typically π → π* and n → π*. libretexts.orgyoutube.com

The pyridazine ring of this compound is the primary chromophore. As an aromatic heterocycle, it possesses both π electrons in the conjugated system and non-bonding (n) electron pairs on the two nitrogen atoms. Consequently, the UV-Vis spectrum is expected to show absorptions corresponding to both π → π* and n → π* transitions. tanta.edu.egslideshare.net

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). ddugu.ac.in The n → π* transitions involve promoting an electron from a non-bonding orbital on a nitrogen atom to a π* antibonding orbital. These transitions are symmetry-forbidden in many cases, leading to much lower intensities (small ε), and they occur at longer wavelengths (lower energy) compared to the π → π* transitions. youtube.com

The presence of substituents on the pyridazine ring—two electron-donating methyl groups and a hydroxymethyl group—will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridazine. The polarity of the solvent can also have a significant effect; typically, n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents due to the stabilization of the non-bonding orbital. tanta.edu.eg

Electronic TransitionExpected Wavelength RegionExpected Relative Intensity (ε)Orbitals Involved
π → πShorter λ (~200-280 nm)Highπ (HOMO) → π (LUMO)
n → πLonger λ (~280-350 nm)Lown (Nitrogen lone pair) → π (LUMO)

Theoretical and Computational Studies on 5,6 Dimethylpyridazin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic landscape of (5,6-Dimethylpyridazin-3-yl)methanol. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. acs.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide a detailed picture of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gsconlinepress.comgsconlinepress.com

The energies of the HOMO and LUMO are critical in predicting the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. gsconlinepress.com In pyridazine (B1198779) derivatives, the nitrogen heteroatoms significantly influence the electronic distribution, with the lone pairs contributing to the HOMO and the π* orbitals of the aromatic ring constituting the LUMO. tandfonline.com The presence of electron-donating methyl groups and the hydroxymethyl group in this compound is expected to raise the HOMO energy and potentially lower the LUMO energy compared to unsubstituted pyridazine, thereby influencing its reactivity profile.

DFT calculations also enable the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For pyridazine derivatives, the nitrogen atoms are typically regions of negative electrostatic potential, making them likely sites for protonation and interaction with electrophiles. tandfonline.com

Table 1: Predicted Molecular Orbital Properties of this compound using DFT (B3LYP/6-31G)*

PropertyPredicted Value (illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and represent typical ranges for pyridazine derivatives based on computational studies.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a more rigorous, albeit computationally expensive, approach to determining electronic structure. aip.orgaip.org These methods are based on first principles without the use of empirical parameters. For a molecule like this compound, ab initio calculations can provide highly accurate predictions of its geometry, energy, and electronic properties. researchgate.net

These high-level calculations are particularly useful for benchmarking the results from more computationally efficient methods like DFT. They can also be employed to study excited electronic states, which is crucial for understanding the molecule's photophysical properties. aip.org For the pyridazine core, ab initio studies have been used to investigate the nature of its various electronic transitions, such as n→π* and π→π* transitions. aip.orgresearchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the hydroxymethyl substituent in this compound gives rise to different spatial arrangements, or conformations, which can have a significant impact on its properties and biological activity. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules. hillsdale.edu MM methods use classical physics to model the potential energy of a molecule as a function of its geometry, allowing for rapid energy calculations of different conformations. tandfonline.com For this compound, a systematic search of the torsional angle of the C-C bond connecting the hydroxymethyl group to the pyridazine ring would reveal the low-energy conformers.

MD simulations provide a dynamic picture of the molecule's behavior over time by solving Newton's equations of motion. hillsdale.eduimpactfactor.org An MD simulation of this compound in a solvent, such as water, would reveal the preferred conformations in a more realistic environment and the dynamics of their interconversion. researchgate.netnih.govmdpi.com These simulations can also provide insights into intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyridazine ring, which would significantly stabilize certain conformations.

Table 2: Illustrative Conformational Energy Profile of the Hydroxymethyl Group Rotation in this compound

Torsional Angle (°)Relative Energy (kcal/mol)Conformation Description
00.0Most stable, potential for intramolecular H-bond
602.5Eclipsed interaction
1201.0Gauche conformation
1801.5Anti conformation

Note: The values in this table are illustrative and represent a hypothetical energy landscape for the rotation of the hydroxymethyl group.

A more detailed understanding of the conformational landscape can be obtained by mapping the potential energy surface (PES). This involves systematically calculating the energy of the molecule for a wide range of geometrical parameters, such as bond lengths, bond angles, and dihedral angles. The resulting PES provides a comprehensive picture of all possible conformations and the transition states that connect them. For this compound, mapping the PES for the rotation of the hydroxymethyl group and the methyl groups can reveal the intricate interplay of steric and electronic effects that govern its conformational preferences.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Theoretical predictions of spectroscopic data are often performed using DFT and time-dependent DFT (TD-DFT). acs.org For this compound, these calculations can provide estimates of its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. mdpi.comehu.es

The predicted NMR chemical shifts are based on the calculated magnetic shielding of each nucleus. These predictions can be compared with experimental spectra to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum. TD-DFT calculations can predict the energies and intensities of electronic transitions, providing a theoretical UV-Vis spectrum that can be correlated with experimental measurements. The nature of these transitions, whether they are primarily π→π* or n→π*, can also be elucidated. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Parameter (illustrative)Corresponding Molecular Feature
¹H NMRδ 7.5-8.5 ppmAromatic protons on the pyridazine ring
¹³C NMRδ 140-160 ppmAromatic carbons in the pyridazine ring
IR Spectroscopy~3400 cm⁻¹O-H stretching of the hydroxyl group
UV-Vis Spectroscopyλ_max ~280 nmπ→π* electronic transition

Note: The values in this table are illustrative and represent typical ranges for pyridazine derivatives based on computational studies.

Applications of 5,6 Dimethylpyridazin 3 Yl Methanol in Advanced Chemical Systems

Precursor in Polymer and Material Science

Integration into Supramolecular Assemblies

Without primary or secondary research sources, it is not possible to provide a thorough, informative, and scientifically accurate article on the applications of (5,6-Dimethylpyridazin-3-yl)methanol in these advanced chemical systems.

Development of Functional Materials for Non-Biological Applications

There is no available information on the use of this compound in the development of functional materials for non-biological applications.

Contribution to Catalyst Design and Development

No research or studies have been found that detail the contribution of this compound to catalyst design and development.

Organocatalysis Involving this compound

Information on the involvement of this compound in organocatalysis is not present in the available scientific literature.

Asymmetric Catalysis Applications (if relevant)

There is no relevant information to suggest the application of this compound in asymmetric catalysis.

Application in Analytical Chemistry Methodologies

No documented applications of this compound in analytical chemistry methodologies have been identified.

Use as a Derivatizing Agent for Chemical Analysis

There is no evidence to suggest that this compound has been used as a derivatizing agent for chemical analysis.

Role in Chromatographic Separations (e.g., as a stationary phase component)

No information could be found regarding the role of this compound in chromatographic separations.

Future Research Directions and Emerging Opportunities for 5,6 Dimethylpyridazin 3 Yl Methanol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For (5,6-Dimethylpyridazin-3-yl)methanol, future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable methodologies.

Key Research Objectives:

One-Pot Syntheses: Investigating cascade or domino reactions that can construct the dimethylpyridazine core and introduce the methanol (B129727) functionality in a single, efficient operation from readily available starting materials.

Catalytic Approaches: The use of transition-metal or organocatalysis could offer milder reaction conditions and improved selectivity. For instance, C-H activation strategies could be explored to directly functionalize a pre-existing 5,6-dimethylpyridazine core.

Biocatalysis: The application of enzymes, such as oxidoreductases, could provide a highly selective and green route to this compound or its precursors, operating under mild aqueous conditions. mdpi.com

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of this compound.

Synthetic ApproachPotential Advantages
One-Pot SynthesesReduced waste, time, and resource efficiency
Catalytic MethodsHigh selectivity, milder conditions, lower energy consumption
BiocatalysisHigh enantioselectivity, aqueous reaction media, biodegradable catalysts mdpi.com
Flow ChemistryPrecise reaction control, enhanced safety, scalability

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The reactivity of this compound is predicated on the interplay between the electron-deficient pyridazine (B1198779) ring and the nucleophilic hydroxyl group. A thorough investigation into its chemical behavior could unveil novel transformations.

Areas for Exploration:

Functional Group Interconversion: Beyond simple oxidation or esterification of the methanol group, exploring more complex transformations such as its conversion to halogens, amines, or other functional moieties can expand its synthetic utility. The Appel reaction or treatment with methanesulfonyl chloride could be investigated for replacing the hydroxyl group. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyridazine ring under various conditions (e.g., reductive, oxidative, thermal) could lead to the discovery of novel ring-opening or rearrangement pathways, providing access to new heterocyclic scaffolds.

Directed Metalation: The directing effect of the hydroxymethyl group could be exploited in ortho-metalation reactions to selectively functionalize the pyridazine ring at the C4 position, a strategy that would be challenging to achieve through other means.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

In silico methods are becoming indispensable tools for accelerating chemical research. Computational modeling can provide valuable insights into the properties and potential applications of this compound before embarking on extensive experimental work.

Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This can help in understanding its reactivity and designing new reactions.

Molecular Docking and Virtual Screening: If the compound is explored for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with various biological targets.

Materials Property Prediction: Computational screening can be employed to predict the potential of this compound and its derivatives for applications in materials science, such as in organic electronics or as ligands for metal-organic frameworks (MOFs).

Computational MethodPredicted PropertiesPotential Application
Density Functional Theory (DFT)Electronic structure, reactivityReaction design, spectroscopic analysis
Molecular DockingBinding affinity, interaction modesDrug discovery, chemical biology
Materials SimulationElectronic and optical propertiesOrganic electronics, sensor design

Integration into Multifunctional Materials and Hybrid Systems

The unique combination of a polar hydroxymethyl group and a nitrogen-rich aromatic core makes this compound an attractive building block for advanced materials.

Potential Applications:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridazine nitrogen atoms can act as coordination sites for metal ions, while the hydroxyl group can be involved in hydrogen bonding or further functionalization. This could lead to the formation of novel MOFs with interesting catalytic, sensing, or gas storage properties.

Luminescent Materials: Pyridazine derivatives can exhibit interesting photophysical properties. By modifying the substituents on the ring and the methanol group, it may be possible to tune the emission wavelength and quantum yield, leading to new fluorescent probes or materials for organic light-emitting diodes (OLEDs).

Functional Polymers: The hydroxyl group provides a convenient handle for incorporating this compound into polymer chains, either as a side group or as part of the main chain. This could impart specific properties to the resulting polymers, such as thermal stability, metal-chelating ability, or altered solubility.

Sustainable Chemistry Initiatives for Production and Utilization

Adhering to the principles of green chemistry will be crucial for the future development and application of this compound.

Key Sustainability Goals:

Q & A

Q. What are the optimal synthetic routes for (5,6-Dimethylpyridazin-3-yl)methanol, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of pyridazine derivatives often involves halogenation or alkylation of pyridazine precursors. For example, fluorination of pyridine derivatives using reagents like DAST (diethylaminosulfur trifluoride) can introduce fluorine substituents (analogous to methods in ). Reaction conditions (e.g., solvent choice, temperature, and catalysts) significantly impact yields. Ethanol and sodium ethoxide are common in cyclization reactions for dihydropyridazinones . Optimization via Design of Experiments (DoE) is recommended, with pH and methanol content as critical variables .

Q. How can the purity and stability of this compound be assessed during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Stability testing under varying temperatures and pH (e.g., accelerated degradation studies) identifies decomposition pathways. Methanol is often used as a solvent for sample preparation, but its impact on compound stability must be monitored . For long-term storage, lyophilization and storage at -20°C in inert atmospheres are advised .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming methyl and hydroxyl group positions. Mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy validate molecular weight and functional groups. PubChem-derived computational tools (e.g., InChI key and SMILES) aid in cross-referencing spectral data .

Advanced Research Questions

Q. How do substituent modifications on the pyridazine ring influence the compound’s bioactivity and reactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution of methyl and hydroxyl groups. For example, replacing methyl with fluoro groups (as in ) can alter electronic properties and binding affinity. Computational docking studies (e.g., using AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) help correlate structural changes with bioactivity .

Q. What mechanistic insights explain the catalytic pathways in synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model reaction intermediates and transition states. For instance, fluorination mechanisms may involve SNAr (nucleophilic aromatic substitution) pathways. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O tracing for hydroxyl groups) provide experimental validation .

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or unaccounted confounding factors (e.g., solvent effects). A meta-analysis of existing data, combined with standardized protocols (e.g., uniform cell lines in cytotoxicity assays), reduces discrepancies. Longitudinal studies, as seen in social science research on presenteeism , emphasize time-dependent effects, which may explain divergent short- vs. long-term bioactivity results .

Q. What computational tools are available for predicting the physicochemical properties of this compound?

  • Methodological Answer : PubChem’s computational modules provide logP, pKa, and solubility predictions. Molecular dynamics simulations (e.g., GROMACS) model solvation effects in methanol/water mixtures . QSAR (Quantitative Structure-Activity Relationship) models, trained on pyridazine analogs, predict toxicity and bioavailability .

Q. How can crystallographic data improve the understanding of this compound’s solid-state behavior?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and packing arrangements. For hygroscopic compounds like methanol derivatives, synchrotron radiation mitigates decomposition. Pair Distribution Function (PDF) analysis is suitable for amorphous or poorly crystalline samples .

Methodological Considerations

  • Data Contradiction Analysis : Apply structural equation modeling (SEM) to disentangle direct and indirect effects of experimental variables, as demonstrated in longitudinal studies on effort exertion .
  • Ethical and Safety Practices : Methanol’s toxicity necessitates fume hood use and waste neutralization protocols. Toxicity predictions using tools like ProTox-II guide safe handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.